molecular formula C25H19BrN2O5 B15173668 methyl 2-[(3aR,6aS)-3-(4-bromophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate

methyl 2-[(3aR,6aS)-3-(4-bromophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate

Cat. No.: B15173668
M. Wt: 507.3 g/mol
InChI Key: TZXMIPCFKPQTNA-QFMSAKRMSA-N
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Description

Methyl 2-[(3aR,6aS)-3-(4-bromophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate is a complex organic compound with a unique structure that includes a pyrrolo[3,4-d][1,2]oxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(3aR,6aS)-3-(4-bromophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate typically involves multi-step organic reactions. The starting materials often include substituted benzoic acids and pyrrolo[3,4-d][1,2]oxazole derivatives. Common synthetic routes may involve:

    Condensation Reactions: These reactions are used to form the core structure of the compound.

    Bromination: Introduction of the bromine atom to the phenyl ring.

    Esterification: Formation of the methyl ester group.

Reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3aR,6aS)-3-(4-bromophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxazole ring or other parts of the molecule.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers.

Scientific Research Applications

Methyl 2-[(3aR,6aS)-3-(4-bromophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of methyl 2-[(3aR,6aS)-3-(4-bromophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(3aR,6aS)-3-(4-fluorophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate
  • Methyl 2-[(3aR,6aS)-3-(4-chlorophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate

Uniqueness

Methyl 2-[(3aR,6aS)-3-(4-bromophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications.

Properties

Molecular Formula

C25H19BrN2O5

Molecular Weight

507.3 g/mol

IUPAC Name

methyl 2-[(3aR,6aS)-3-(4-bromophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate

InChI

InChI=1S/C25H19BrN2O5/c1-32-25(31)18-9-5-6-10-19(18)27-23(29)20-21(15-11-13-16(26)14-12-15)28(33-22(20)24(27)30)17-7-3-2-4-8-17/h2-14,20-22H,1H3/t20-,21?,22+/m1/s1

InChI Key

TZXMIPCFKPQTNA-QFMSAKRMSA-N

Isomeric SMILES

COC(=O)C1=CC=CC=C1N2C(=O)[C@H]3[C@@H](C2=O)ON(C3C4=CC=C(C=C4)Br)C5=CC=CC=C5

Canonical SMILES

COC(=O)C1=CC=CC=C1N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)Br

Origin of Product

United States

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